N-[(2-phenylcyclohexyl)methyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
N-[(2-phenylcyclohexyl)methyl]-1,8-dioxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound with a unique spirocyclic structure
Properties
IUPAC Name |
N-[(2-phenylcyclohexyl)methyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c25-21(24-12-14-27-22(16-24)11-6-13-26-17-22)23-15-19-9-4-5-10-20(19)18-7-2-1-3-8-18/h1-3,7-8,19-20H,4-6,9-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXUVCRFSVTBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNC(=O)N2CCOC3(C2)CCCOC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenylcyclohexyl)methyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps, such as amide formation, are carried out to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, may be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenylcyclohexyl)methyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, ethers, or amines.
Scientific Research Applications
N-[(2-phenylcyclohexyl)methyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-phenylcyclohexyl)methyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2-phenylcyclohexyl)methyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: shares similarities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
